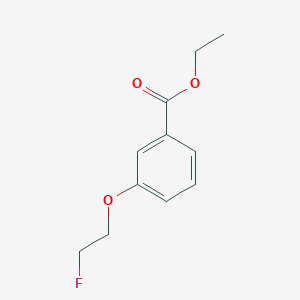

Ethyl 3-(2-fluoroethoxy)benzoate

Description

Ethyl 3-(2-fluoroethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted at the 3-position with a 2-fluoroethoxy group. This compound is structurally analogous to several esters and fluorinated derivatives used in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

93613-05-9 |

|---|---|

Molecular Formula |

C11H13FO3 |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

ethyl 3-(2-fluoroethoxy)benzoate |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

YDORIXPOSFQTBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Ethyl 3-(2-fluoroethoxy)benzoate and Analogues

Notes:

- L2 (Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate) exhibits longer alkoxy chains, increasing hydrophobicity compared to the shorter 2-fluoroethoxy group in the target compound. This results in distinct FT-IR peaks, such as 3076 cm⁻¹ (C-H stretch in alkenes) and 1715 cm⁻¹ (ester carbonyl) .

- Fluorine substitution at different positions (e.g., Ethyl 3-Fluoro-2-Methylbenzoate vs. Ethyl 2-chloro-6-fluoro-3-methylbenzoate ) alters electronic effects and steric hindrance, impacting reactivity in subsequent synthetic steps.

Fluorinated Substituents in Diazotization and Coupling Reactions

- Ethyl 3-aminobenzoate derivatives: Diazotization of ethyl 3-aminobenzoate to form azo dyes (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) is challenging due to decomposition risks. Protecting the carboxylic acid group (e.g., as an ethyl ester) stabilizes the intermediate, enabling successful coupling .

- Multi-component reactions: Ethyl benzoate derivatives participate in one-pot syntheses, such as the formation of 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one using sodium hydride catalysis. Yields near 100% are achievable under optimized conditions .

Table 2: Reactivity Comparison in Model Reactions

Solubility and Solvatochromic Effects

- Solvent interactions : Ethyl benzoate derivatives exhibit solvatochromic behavior depending on the polymer matrix. For example, dyes in polylactic acid (PLA) vs. polyethylene terephthalate (PET) show spectral shifts due to differences in polarity and dipole moments of the media .

- Ethyl acetate vs. methyl benzoate : These solvents, structurally similar to polyester media, influence dye solubility and spectroscopic properties, providing insights into the behavior of fluorinated benzoates in polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.